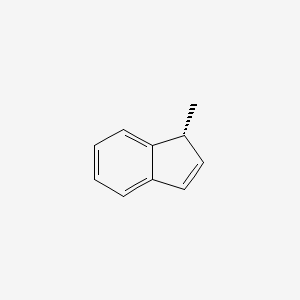

1-Methylindene, (R)-

Description

BenchChem offers high-quality 1-Methylindene, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylindene, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53649-45-9 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(1R)-1-methyl-1H-indene |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3/t8-/m1/s1 |

InChI Key |

LRTOHSLOFCWHRF-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1C=CC2=CC=CC=C12 |

Canonical SMILES |

CC1C=CC2=CC=CC=C12 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Methylindene (CAS number 53649-45-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (R)-1-Methylindene (CAS 53649-45-9) is scarce in publicly available literature. This guide provides a comprehensive overview of the available information on the racemic mixture, 1-methylindene (CAS 767-59-9), and discusses methodologies for the synthesis and separation of chiral indenes, which are critical for the study of specific enantiomers like (R)-1-Methylindene.

Introduction to 1-Methylindene and the Significance of Chirality

1-Methylindene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, with a methyl group at the 1-position.[1] The presence of a stereocenter at the C1 position gives rise to two enantiomers: (R)-1-Methylindene and (S)-1-Methylindene. While often studied as a racemic mixture, the individual enantiomers can exhibit distinct biological and pharmacological properties. This is a critical consideration in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects. Therefore, the ability to synthesize and evaluate enantiomerically pure compounds is of paramount importance.

Physicochemical and Spectroscopic Data of 1-Methylindene (Racemic)

The following tables summarize the known quantitative data for the racemic mixture of 1-methylindene.

Table 1: Physicochemical Properties of 1-Methylindene (CAS 767-59-9)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Boiling Point | 199 °C | [1][2] |

| Density | 0.987 g/cm³ | [1][2] |

| Refractive Index | 1.5587 | [1] |

| Flash Point | 76.7 °C | [2] |

| Vapor Pressure | 0.493 mmHg at 25°C | [2] |

Table 2: Spectroscopic Data of 1-Methylindene (CAS 767-59-9)

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectral data available, but specific shifts not detailed in indexed literature. | [3] |

| ¹³C NMR | Spectral data available. | [3][4] |

| Mass Spec. | Major peaks at m/z 130, 115, 129. | [4] |

| IR | Infrared spectrum available. | [4] |

Biological Activity of 1-Methylindene (Racemic)

Research into the biological activity of 1-methylindene has primarily focused on its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of 1-Methylindene (Racemic)

| Cell Line | IC₅₀ (µM) | Reference |

| Hepatocarcinoma (Huh7) | 15.2 | [1] |

| Adenocarcinoma (HCT-8) | 12.5 | [1] |

| Acute Myeloid Leukemia (THP-1) | 10.8 | [1] |

These findings suggest that 1-methylindene may act as an inhibitor of cell proliferation and could induce apoptosis in cancer cells.[1] However, the specific mechanisms of action and the differential activities of the (R) and (S) enantiomers have not been elucidated. The indene scaffold itself is present in various biologically active molecules with antitumor, herbicidal, fungicidal, and antimicrobial properties.[5]

Experimental Protocols: Pathways to Enantiomerically Pure (R)-1-Methylindene

Given the lack of direct synthesis protocols for (R)-1-Methylindene, this section outlines general and established methodologies for the enantioselective synthesis of chiral indenes and the resolution of racemic mixtures. These protocols provide a strategic blueprint for researchers aiming to isolate and study the (R)-enantiomer.

Enantioselective Synthesis of Chiral Indenes

The asymmetric synthesis of chiral indenes is a significant area of research. One promising approach involves the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization.[6][7]

Conceptual Experimental Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of chiral indenes.

Detailed Methodology (Conceptual, based on similar syntheses):

-

Reaction Setup: To a solution of the vinylbenzoxazinanone (0.1 mmol) and 1-diazonaphthalene-2(1H)-one (0.2 mmol) in anhydrous dichloromethane (2.0 mL) is added Pd₂(dba)₃·CHCl₃ (5 mol%) and a suitable chiral ligand (e.g., L8, 20 mol%).[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature under irradiation with a 6W blue LED for 24 hours.[7]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched indene derivative.[8]

-

Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]

Chiral Resolution of Racemic 1-Methylindene

An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved through various techniques, with chiral chromatography being a prevalent method.

Conceptual Workflow for Chiral Resolution:

Caption: Conceptual workflow for the chiral resolution of 1-methylindene via HPLC.

Detailed Methodology (General Protocol):

-

Sample Preparation: A solution of racemic 1-methylindene is prepared in a suitable mobile phase solvent.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is used. The choice of the CSP is critical and may require screening of different column types (e.g., polysaccharide-based).

-

Elution: The sample is injected onto the column and eluted with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) in isocratic mode.

-

Detection: The separated enantiomers are detected using a UV detector at a suitable wavelength.

-

Fraction Collection: The fractions corresponding to the two enantiomeric peaks are collected separately.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated to yield the isolated (R)- and (S)-1-Methylindene.

-

Purity Analysis: The enantiomeric purity of each fraction is confirmed by re-injection onto the chiral HPLC column.

Logical Relationships in Chiral Synthesis and Analysis

The following diagram illustrates the logical flow from a racemic mixture or starting materials to the evaluation of a single enantiomer's biological activity.

Caption: Logical workflow from synthesis to biological evaluation of a single enantiomer.

Future Directions

The indene scaffold continues to be a promising structure in medicinal chemistry. Future research should focus on the following areas:

-

Development of robust and scalable enantioselective syntheses for (R)- and (S)-1-methylindene to facilitate further biological studies.

-

Comprehensive biological evaluation of the individual enantiomers to determine their specific pharmacological profiles, including anticancer activity, and to identify their molecular targets.

-

Investigation of the mechanism of action and the signaling pathways modulated by each enantiomer to understand the structural basis of their biological activity.

-

Exploration of other potential therapeutic applications of chiral 1-methylindene derivatives beyond oncology.

By pursuing these research avenues, the full therapeutic potential of (R)-1-Methylindene and its enantiomer can be elucidated, paving the way for the development of novel and more effective therapeutic agents.

References

- 1. 1-Methylindene | 767-59-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-METHYLINDENE(767-59-9) 13C NMR [m.chemicalbook.com]

- 4. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

(R)-1-Methylindene: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (R)-1-Methylindene, a valuable chiral building block in organic synthesis and drug development. This document details experimental protocols for its enantioselective synthesis, methods for its characterization, and presents key quantitative data in a structured format.

Introduction

1-Methylindene is a bicyclic aromatic hydrocarbon that exists as a pair of enantiomers, (R)- and (S)-1-Methylindene. The stereochemistry at the C1 position is crucial for its application in asymmetric synthesis, where it can serve as a chiral ligand or a starting material for the synthesis of complex stereochemically defined molecules. This guide focuses on the preparation and analysis of the (R)-enantiomer.

Synthesis of (R)-1-Methylindene

The enantioselective synthesis of (R)-1-Methylindene can be achieved through various strategies, with enzymatic kinetic resolution of racemic 1-methylindene being a prominent and effective method.

Enzymatic Kinetic Resolution of Racemic 1-Methylindene

This method utilizes a lipase to selectively acylate one enantiomer of racemic 1-methylindene, allowing for the separation of the unreacted (R)-1-methylindene.

Logical Workflow for Kinetic Resolution

Caption: Workflow for the synthesis of (R)-1-Methylindene via enzymatic kinetic resolution.

Experimental Protocol: Kinetic Resolution using Candida rugosa Lipase

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

-

Preparation of Racemic 1-Methylindene:

-

To a solution of indene in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a stoichiometric amount of n-butyllithium dropwise under an inert atmosphere (e.g., Argon).

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add a slight excess of methyl iodide and allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 1-methylindene.

-

-

Enzymatic Kinetic Resolution:

-

In a suitable organic solvent (e.g., isooctane), dissolve the racemic 1-methylindene.

-

Add Candida rugosa lipase and an acylating agent (e.g., vinyl acetate).

-

The reaction is typically stirred at a controlled temperature (e.g., 37°C) and monitored over time for conversion.[1][2]

-

The progress of the resolution can be monitored by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining 1-methylindene by chiral HPLC.

-

-

Work-up and Purification:

-

Once the desired conversion is reached (typically around 50% to maximize the ee of the unreacted enantiomer), filter off the enzyme.

-

Wash the enzyme with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the unreacted (R)-1-methylindene from the acylated (S)-enantiomer.

-

Quantitative Data

| Parameter | Value |

| Yield of (R)-1-Methylindene | Up to 45% (theoretical maximum is 50%) |

| Enantiomeric Excess (ee) | >95% |

Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions, including the type of lipase, solvent, acylating agent, temperature, and reaction time.

Characterization of (R)-1-Methylindene

Comprehensive characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized (R)-1-Methylindene.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are typical chemical shifts observed for 1-methylindene.[3][4][5]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.15 - 7.40 | m | Ar-H | |

| Olefinic Proton | 6.50 - 6.60 | m | H-2 or H-3 | |

| Olefinic Proton | 6.80 - 6.90 | m | H-2 or H-3 | |

| Methine Proton | 3.30 - 3.40 | q | H-1 | |

| Methyl Protons | 1.30 - 1.40 | d | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 120.0 - 145.0 | Ar-C |

| Olefinic Carbons | 125.0 - 135.0 | C-2, C-3 |

| Methine Carbon | ~42.0 | C-1 |

| Methyl Carbon | ~15.0 | -CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-1-Methylindene. Polysaccharide-based chiral stationary phases are commonly employed for this separation.[3][6]

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric excess of (R)-1-Methylindene by chiral HPLC.

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based column |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 254 nm |

Under these conditions, the two enantiomers of 1-methylindene will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This technical guide has outlined a reliable method for the synthesis of (R)-1-Methylindene via enzymatic kinetic resolution and detailed the key characterization techniques for its analysis. The provided experimental protocols and data serve as a valuable resource for researchers and scientists working in the fields of asymmetric synthesis and drug development, enabling the efficient preparation and quality control of this important chiral intermediate.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 4. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-METHYLINDENE(767-59-9) 13C NMR spectrum [chemicalbook.com]

- 6. chromatographytoday.com [chromatographytoday.com]

Spectroscopic Profile of (R)-1-Methylindene: A Technical Guide

Introduction

(R)-1-Methylindene is a chiral aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its rigid, asymmetric scaffold makes it a valuable building block for the development of chiral ligands, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methylindene. While the focus is on the (R)-enantiomer, it is important to note that standard NMR, IR, and MS spectra are identical for both enantiomers. Chiral-specific techniques, such as vibrational circular dichroism (VCD) for IR or the use of chiral solvating agents in NMR, would be required to distinguish between the (R) and (S) forms. The data presented herein is for 1-methylindene, with the understanding that it is representative of the (R)-enantiomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Methylindene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 14.9 | CH₃ |

| 42.5 | C1 |

| 121.2 | C7 |

| 123.6 | C4 |

| 125.1 | C3 |

| 126.3 | C5 |

| 128.7 | C6 |

| 135.2 | C2 |

| 143.9 | C8 |

| 146.8 | C9 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [2]

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 85 | [M-H]⁺ |

| 115 | 80 | [M-CH₃]⁺ |

| 63 | 20 | C₅H₃⁺ |

| 51 | 15 | C₄H₃⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Methylindene is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylindene, which is a liquid at room temperature, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 1-Methylindene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, the sample is introduced via a heated probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like (R)-1-Methylindene.

References

An In-depth Technical Guide on the Physical Properties of 1-Methylindene

This technical guide provides a comprehensive overview of the key physical properties of 1-Methylindene, with a focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Chemical Properties of 1-Methylindene

1-Methylindene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2] It is a colorless liquid at room temperature.[3] The key physical properties of 1-Methylindene are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 199 °C at 760 mmHg | [1][2][4][5] |

| ~180 °C | [2] | |

| Melting Point | 80 °C (estimate) | [1] |

| Density | 0.987 g/cm³ | [1][2] |

| 1.0 ± 0.1 g/cm³ | [5] | |

| Flash Point | 76.7 °C | [1] |

| 77 °C | [4] | |

| Refractive Index | 1.561 | [1] |

| 1.5587 | [2] | |

| Vapor Pressure | 0.493 mmHg at 25°C | [1] |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the boiling and melting points of organic compounds like 1-Methylindene.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C).[1] The presence of impurities generally leads to a depression and broadening of the melting range.[1]

A common and effective method for determining the melting point is the capillary tube method, often performed using a melting point apparatus or a Thiele tube.[1]

Capillary Tube Method Protocol:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.[3] A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][6]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[3] This assembly is then placed in a heating bath (like an oil bath in a Thiele tube) or a metal block heating apparatus.[1]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[1]

-

Data Recording: Two temperatures are recorded:

-

Melting Point Range: The melting point is reported as the range between T₁ and T₂.[5] For accurate results, the determination should be repeated at least once.[1]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] Similar to the melting point, the boiling point is a characteristic physical property that can be used for identification and purity assessment.[4]

A micro-scale method for determining the boiling point utilizes a capillary tube and a small sample volume, often carried out in a Thiele tube or a similar heating apparatus.[8]

Micro-Boiling Point (Capillary) Method Protocol:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.[2][8] A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[2][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample positioned near the thermometer bulb. This is then immersed in a heating bath, such as a Thiele tube filled with oil, or placed in a heating block.[8]

-

Heating and Observation: The apparatus is heated gently.[7] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[4] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid's vapor is now escaping.[4][7]

-

Cooling and Data Recording: The heat source is then removed, and the apparatus is allowed to cool.[4][8] The boiling point is the temperature at which the liquid begins to be drawn up into the capillary tube.[4][8] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Pressure Correction: It is important to record the atmospheric pressure at the time of the measurement, as boiling points are pressure-dependent.[9] Observed boiling points can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate formulas.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of a chemical substance.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. byjus.com [byjus.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

Stereochemistry of 1-Methylindene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-methylindene, a molecule of interest in organic synthesis and medicinal chemistry. Due to its chiral center at the C1 position, 1-methylindene exists as a pair of enantiomers, (R)-1-methylindene and (S)-1-methylindene. Understanding the distinct properties and synthesis of these enantiomers is crucial for their application in stereoselective reactions and the development of chiral drugs.

Introduction to the Chirality of 1-Methylindene

1-Methylindene is a hydrocarbon containing an indene framework with a methyl group substituted at the first position of the five-membered ring. This substitution creates a stereocenter, leading to the existence of two non-superimposable mirror images, or enantiomers. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of each enantiomer as either (R) or (S). The differentiation and separation of these enantiomers are critical for understanding their biological activities, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Chiroptical Properties

Data Summary

Due to the limited availability of specific quantitative data for the enantiomers of 1-methylindene in the public domain, the following table is presented as a template for the characterization of these compounds. Researchers are encouraged to determine these values experimentally.

| Property | (R)-1-Methylindene | (S)-1-Methylindene | Racemic 1-Methylindene |

| Molecular Formula | C₁₀H₁₀ | C₁₀H₁₀ | C₁₀H₁₀ |

| Molecular Weight ( g/mol ) | 130.19 | 130.19 | 130.19 |

| Specific Rotation ([α]²⁰_D) | To be determined | To be determined | 0° |

| Boiling Point (°C) | ~199 | ~199 | ~199 |

| Density (g/cm³) | ~0.987 | ~0.987 | ~0.987 |

Note: Boiling point and density are for the racemic mixture and are expected to be the same for the individual enantiomers.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and resolution of 1-methylindene enantiomers are not extensively documented. However, established methods in asymmetric synthesis and chiral resolution can be adapted for this purpose.

Enantioselective Synthesis

The enantioselective synthesis of 1-methylindene can be approached through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.[4][5] A potential synthetic route could involve the asymmetric alkylation of indene using a methylating agent in the presence of a chiral ligand-metal complex.

Conceptual Protocol for Asymmetric Methylation of Indene:

-

Preparation of the Catalyst: A chiral ligand (e.g., a BINOL-derived phosphine or a chiral diamine) is complexed with a suitable metal precursor (e.g., a palladium or rhodium salt) in an inert solvent under an inert atmosphere.

-

Reaction Setup: In a separate reaction vessel, indene is dissolved in an appropriate solvent.

-

Asymmetric Alkylation: The prepared chiral catalyst is added to the solution of indene. A methylating agent (e.g., methyl iodide or dimethyl sulfate) is then added, and the reaction is stirred at a controlled temperature.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification by column chromatography on silica gel would yield the enantioenriched 1-methylindene.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Kinetic Resolution of Racemic 1-Methylindene

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[6] Lipase-catalyzed kinetic resolution is a common and effective method.[7]

Conceptual Protocol for Lipase-Catalyzed Kinetic Resolution:

-

Preparation of Racemic 1-Methylindene: 1-Methylindene is synthesized as a racemic mixture through a standard non-enantioselective method, such as the methylation of indene with a strong base and methyl iodide.

-

Enzymatic Acylation: The racemic 1-methylindene is dissolved in an organic solvent (e.g., toluene or hexane). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.[6]

-

Reaction Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining unreacted 1-methylindene and the acylated product. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

-

Separation: The reaction mixture is filtered to remove the enzyme. The unreacted 1-methylindene and the acylated product are then separated by column chromatography.

-

Hydrolysis of the Ester: The separated acylated product is hydrolyzed (e.g., using a base like sodium hydroxide) to yield the other enantiomer of 1-methylindene.

Chiral HPLC for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[8][9][10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Conceptual Chiral HPLC Method:

-

Column: A column with a chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where 1-methylindene absorbs (e.g., ~254 nm).

-

Sample Preparation: A dilute solution of the 1-methylindene sample in the mobile phase.

Visualizations

Enantiomers of 1-Methylindene

Caption: The two enantiomers of 1-methylindene.

Workflow for Kinetic Resolution

Caption: A typical workflow for the kinetic resolution of 1-methylindene.

Asymmetric Synthesis Pathway

Caption: A simplified pathway for the asymmetric synthesis of 1-methylindene.

Conclusion

The stereochemistry of 1-methylindene is a fundamental aspect that dictates its potential applications in stereoselective synthesis and drug development. While specific chiroptical data and detailed experimental protocols for its enantiomers are not widely published, this guide provides a framework based on established principles of stereochemistry and asymmetric synthesis. Further experimental investigation is required to fully characterize the individual enantiomers of 1-methylindene and to optimize methods for their preparation. The protocols and diagrams presented herein serve as a valuable resource for researchers venturing into the synthesis and application of this chiral molecule.

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomer Separations | Separation Science [sepscience.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure (R)-1-Methylindene for Researchers and Drug Development Professionals

Commercial Availability: A Market Overview

A thorough investigation of the chemical supplier landscape reveals that enantiomerically pure (R)-1-Methylindene (CAS: 53649-45-9) is not a standard catalog item. Major suppliers predominantly list the racemic mixture, 1-Methylindene (CAS: 767-59-9). This scarcity necessitates that researchers either perform an enantioselective synthesis or resolve the racemate in-house to acquire the desired (R)-enantiomer.

Table 1: Commercial Availability of 1-Methylindene

| Compound Name | CAS Number | Predominant Form Available | Notes |

| 1-Methylindene | 767-59-9 | Racemic Mixture | Available from various suppliers in research to bulk quantities. |

| (R)-1-Methylindene | 53649-45-9 | Not Commercially Available | Must be synthesized or resolved from the racemate. |

| (S)-1-Methylindene | 1004-63-3 | Not Commercially Available | Must be synthesized or resolved from the racemate. |

Accessing Enantiomerically Pure (R)-1-Methylindene: Synthesis and Resolution Protocols

Given the lack of direct commercial sources, the following sections detail established methodologies for the preparation of enantiomerically pure (R)-1-Methylindene.

Enantioselective Synthesis

While specific high-yielding enantioselective syntheses directly targeting (R)-1-Methylindene are not extensively reported in readily accessible literature, related asymmetric syntheses of indene derivatives provide a foundational approach. One such strategy involves the asymmetric Brønsted acid-catalyzed iminium ion cyclization of 2-alkenylbenzaldimines, which has been shown to produce chiral 1-aminoindenes with high enantioselectivity. Although this method yields an amino-substituted indene, it demonstrates a viable pathway for creating chiral indene scaffolds that could potentially be adapted to synthesize (R)-1-Methylindene through subsequent chemical modifications.

Chiral Resolution of Racemic 1-Methylindene

A more direct and commonly employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[1]

Experimental Protocol: Chiral HPLC Resolution of 1-Methylindene

This protocol is a general guideline and requires optimization based on the specific chiral column and HPLC system used.

1. Materials and Equipment:

-

Racemic 1-Methylindene

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)[2]

-

HPLC system with a UV detector

2. Chromatographic Conditions (Example):

-

Chiral Stationary Phase: Cellulose or amylose derivatives coated on a silica support.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where 1-methylindene has significant absorbance (e.g., ~254 nm).

-

Temperature: Ambient or controlled column temperature.

3. Procedure:

- Dissolve a small amount of racemic 1-methylindene in the mobile phase.

- Inject the sample onto the chiral HPLC column.

- Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.

- Optimize the mobile phase composition and flow rate to maximize the resolution between the two enantiomer peaks.

- Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

4. Determination of Enantiomeric Excess (ee): The enantiomeric excess of the collected fractions can be determined from the analytical chromatogram using the following formula:[3]

Logical Workflow for Obtaining Enantiomerically Pure (R)-1-Methylindene

The following diagram illustrates the decision-making process and workflow for a researcher requiring enantiomerically pure (R)-1-Methylindene.

Applications in Drug Development and Medicinal Chemistry

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] While specific applications of enantiomerically pure (R)-1-Methylindene are not widely published, the importance of chirality in drug design is well-established.[5] The biological activity of a chiral drug often resides in one enantiomer, known as the eutomer, while the other, the distomer, may be inactive or contribute to undesirable side effects.[6]

Therefore, the availability of enantiomerically pure (R)-1-Methylindene is crucial for:

-

Stereoselective Synthesis: Serving as a chiral starting material for the synthesis of more complex drug candidates.

-

Structure-Activity Relationship (SAR) Studies: Allowing for the precise evaluation of how the stereochemistry at the 1-position of the indene ring influences biological activity.

-

Pharmacological and Toxicological Profiling: Enabling the separate assessment of the therapeutic and adverse effects of the (R)-enantiomer.

The development of synthetic routes to substituted indenes, such as through Heck reactions, highlights the ongoing interest in this class of compounds for pharmaceutical applications.[4]

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific published research detailing the interaction of (R)-1-Methylindene with particular signaling pathways. Research in this area would likely be part of a broader drug discovery program where the indene moiety is incorporated into a larger molecule designed to interact with a specific biological target.

An experimental workflow to investigate the biological activity of (R)-1-Methylindene would typically involve the following steps:

Conclusion

While commercial availability of enantiomerically pure (R)-1-Methylindene is limited, this guide provides researchers and drug development professionals with the necessary information to obtain this valuable chiral building block. Through the application of chiral resolution techniques, particularly HPLC, or the development of asymmetric synthetic routes, high-purity (R)-1-Methylindene can be accessed. Its use in the synthesis of novel drug candidates will allow for a more precise understanding of the role of stereochemistry in their biological activity, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Chiral drugs - Wikipedia [en.wikipedia.org]

Molecular formula and weight of 1-Methylindene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindene, a substituted derivative of indene, is a bicyclic aromatic hydrocarbon with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research, providing the foundational information necessary for the effective utilization of 1-Methylindene in scientific endeavors.

Core Properties of 1-Methylindene

1-Methylindene is a colorless to pale yellow liquid with a characteristic aromatic odor. It is largely insoluble in water but demonstrates good solubility in common organic solvents.[1]

Molecular and Physical Data

The fundamental molecular and physical properties of 1-Methylindene are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₀[2] |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 767-59-9[2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 199 °C at 760 mmHg[3] |

| Density | 0.987 g/cm³[3] |

| Refractive Index | 1.561[3] |

Synthesis of 1-Methylindene

While a variety of methods exist for the synthesis of substituted indenes, a common approach involves the cyclization of appropriate precursors. One illustrative, though not direct, synthesis of a methylated indene derivative involves the reaction of a Grignard reagent with a bromo-indene precursor. For instance, 5-methyl-1H-indene can be synthesized from 1H-indene, 5-bromo-, and methylmagnesium bromide.

A detailed, generalized protocol for the synthesis of a methylindene, adapted from related syntheses, is provided below.

Experimental Protocol: Synthesis of a Methylated Indene

Materials:

-

Appropriate bromo-indene precursor

-

Methylmagnesium bromide solution in a suitable solvent (e.g., diethyl ether)

-

Anhydrous diethyl ether

-

A solution of a nickel catalyst, such as [nickel(II)dichloride(1,3-bis(diphenylphosphino)propane)]

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the bromo-indene precursor and the nickel catalyst dissolved in anhydrous diethyl ether.

-

Grignard Reaction: The methylmagnesium bromide solution is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude methylindene is then purified by a suitable method, such as flash column chromatography or distillation under reduced pressure.

Analytical Characterization

The identity and purity of 1-Methylindene are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Methylindene molecule.

Sample Preparation:

-

Weigh approximately 5-10 mg of the 1-Methylindene sample.

-

Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: Typically 8-16 scans for sufficient signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: Significantly more scans are required than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive analytical technique used to separate, identify, and quantify the components of a mixture. For 1-Methylindene, GC-MS can be used to determine its purity and confirm its molecular weight.

Sample Preparation:

-

Prepare a dilute solution of the 1-Methylindene sample in a volatile organic solvent, such as dichloromethane or hexane. A typical concentration is in the range of 10-100 µg/mL.

Instrumental Parameters (General, based on ASTM D5769 for aromatic hydrocarbons): [4][5][6]

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

-

Temperature Program: An initial oven temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.

-

Reactivity and Potential Applications

1-Methylindene exhibits reactivity characteristic of both its aromatic and olefinic components. It can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Diels-Alder Reaction

The conjugated diene system within the five-membered ring of 1-Methylindene allows it to participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[7][8][9][10][11] This reactivity opens avenues for the synthesis of complex polycyclic structures.

Caption: Generalized Diels-Alder reaction of 1-Methylindene.

Isomerization

1-Methylindene can undergo isomerization to its more stable isomers, such as 3-methylindene, particularly under thermal or base-catalyzed conditions. This rearrangement typically proceeds through 1,3-hydride shifts.

Caption: Isomerization of 1-Methylindene to 3-Methylindene.

Conclusion

This technical guide has provided a detailed overview of the key properties, synthesis, and characterization of 1-Methylindene. The experimental protocols and reaction schemes presented herein are intended to equip researchers and drug development professionals with the necessary information to effectively work with this versatile compound. Further research into the biological activities and applications of 1-Methylindene and its derivatives may unveil new opportunities in medicinal chemistry and materials science.

References

- 1. tdi-bi.com [tdi-bi.com]

- 2. 1H-Indene, 1-methyl- [webbook.nist.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 6. agilent.com [agilent.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

The Genesis of Chirality in Indene Chemistry: A Technical Guide to Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral indene derivatives have emerged as a cornerstone in modern synthetic chemistry, finding pivotal applications as versatile ligands in asymmetric catalysis and as privileged scaffolds in pharmaceutical development. Their unique structural and electronic properties have enabled the synthesis of complex molecules with high stereocontrol. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chiral indene derivatives. It delves into the key synthetic methodologies, presents quantitative data for prominent reactions, and outlines detailed experimental protocols for their preparation. Furthermore, this guide illustrates the logical workflows of key synthetic strategies through detailed diagrams, offering a valuable resource for researchers and professionals in the field.

Introduction: The Rise of Chiral Indenes

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, has long been a subject of chemical investigation. However, the introduction of chirality to the indene scaffold unlocked a new realm of possibilities, particularly in the field of asymmetric catalysis. The strategic placement of substituents to create stereogenic centers has led to the development of a diverse library of chiral indene ligands and synthons. These molecules have proven instrumental in a wide array of enantioselective transformations, including hydrogenations, C-C bond formations, and cycloadditions.

The significance of chiral indenes extends beyond catalysis into the realm of medicinal chemistry. The rigid indane backbone, the saturated counterpart of indene, is a common motif in biologically active compounds. The ability to synthesize enantiomerically pure indene derivatives provides access to chiral building blocks for the development of novel therapeutics with improved efficacy and reduced side effects. The importance of chirality in drug action is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[1][2][3][4][5].

Historical Perspective: Milestones in Chiral Indene Synthesis

The development of chiral indene chemistry is intrinsically linked to the broader advancements in asymmetric catalysis. While early work focused on the synthesis and resolution of racemic indene derivatives, the true potential of these compounds was realized with the advent of catalytic enantioselective methods.

A significant leap forward came with the application of transition metal catalysis. Inspired by the seminal work of Noyori and others in asymmetric hydrogenation using chiral phosphine ligands, researchers began to explore the use of chiral ligands to control the stereochemistry of reactions involving indene substrates[1][6].

Key historical developments include:

-

Early Functionalization: Initial efforts focused on the functionalization of the indene core through reactions such as electrophilic additions and metalations. These methods, while effective for creating substituted indenes, often resulted in racemic mixtures.

-

Chiral Auxiliaries: The use of chiral auxiliaries attached to the indene scaffold was an early strategy to induce stereoselectivity. While successful in some cases, this approach required additional synthetic steps for the attachment and removal of the auxiliary.

-

Catalytic Asymmetric Synthesis: The true revolution in chiral indene synthesis arrived with the development of catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Seminal contributions in this area include the use of chiral rhodium, palladium, and copper catalysts.

Key Synthetic Methodologies

The synthesis of chiral indene derivatives has been achieved through a variety of elegant and efficient methods. These can be broadly categorized into two main approaches: the enantioselective functionalization of a pre-existing indene core and the construction of the chiral indene skeleton from acyclic precursors.

Rhodium-Catalyzed Asymmetric Addition to Indenes

One of the most powerful methods for the synthesis of chiral indane derivatives is the rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes. This reaction provides access to 2-arylindanes with high yields and excellent enantioselectivity[7][8].

A notable feature of this reaction is the mechanistic pathway, which can involve a 1,4-rhodium shift before protonation of the benzylrhodium intermediate[7][8].

Experimental Protocol: Rh-Catalyzed Asymmetric Addition of p-Tolylboronic Acid to 7-Phenyl-1H-indene [7]

-

To a reaction vessel under an inert atmosphere, add 7-phenyl-1H-indene (1a), p-tolylboronic acid (2a, 3.0 equiv), [RhCl(cod)]₂ (5 mol % Rh), and (R)-BINAP (6 mol %).

-

Add anhydrous 1,4-dioxane as the solvent, followed by K₃PO₄ (1.0 equiv).

-

Heat the reaction mixture at 60 °C for 20 hours.

-

After cooling to room temperature, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired 2-(p-tolyl)-7-phenylindane.

-

Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Asymmetric Brønsted Acid Catalysis

Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. In the context of indene synthesis, they have been successfully employed in the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to afford chiral 1-aminoindenes[9]. This method is particularly valuable for the synthesis of precursors to bioactive molecules such as (S)-rasagiline[9].

Experimental Protocol: Enantioselective Synthesis of 1-Aminoindene Derivatives [9]

-

Dissolve the 2-alkenylbenzaldimine substrate in a suitable solvent (e.g., toluene) in a dry reaction flask under an inert atmosphere.

-

Add the chiral N-triflyl phosphoramide catalyst (a BINOL-derived Brønsted acid).

-

Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction and perform an aqueous workup.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess using chiral HPLC.

Palladium-Catalyzed Asymmetric Cyclizations

Palladium catalysis has been instrumental in the development of numerous methods for the construction of complex molecular architectures. For the synthesis of chiral spiro-indenes, a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization of vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones has been developed[10]. This reaction allows for the creation of chiral spiro-indenes bearing all-carbon quaternary stereocenters with high enantio- and diastereoselectivity[10].

Experimental Protocol: Pd-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization [10]

-

In a glovebox, charge a flame-dried Schlenk tube with the palladium catalyst and the chiral ligand.

-

Add the vinylbenzoxazinanone and 1-diazonaphthalene-2(1H)-one substrates.

-

Add the appropriate solvent and any necessary additives.

-

Stir the reaction mixture at the designated temperature for the specified time.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the chiral spiro-indene product.

-

Analyze the enantiomeric excess by chiral HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methodologies described above, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Substituted Indenes [7]

| Entry | Indene Substrate (1) | Arylboronic Acid (2) | Product (3) | Yield (%) | ee (%) |

| 1 | 7-Phenyl-1H-indene (1a) | p-Tolylboronic acid (2a) | 3aa | 76 | 95 |

| 2 | 7-(4-Methoxyphenyl)-1H-indene | p-Tolylboronic acid (2a) | 3ba | 75 | 97 |

| 3 | 7-(4-Fluorophenyl)-1H-indene | p-Tolylboronic acid (2a) | 3da | 65 | 96 |

| 4 | 7-(4-(Trifluoromethyl)phenyl)-1H-indene | p-Tolylboronic acid (2a) | 3ea | 55 | 79 |

Table 2: Enantioselective Synthesis of 1-Aminoindene Derivatives via Brønsted Acid Catalysis [9]

| Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 2-Vinylbenzaldimine | 5 | Toluene | 85 | 92 |

| 2-(Prop-1-en-2-yl)benzaldimine | 5 | Toluene | 82 | 95 |

| 2-(But-1-en-2-yl)benzaldimine | 5 | Toluene | 78 | 90 |

Table 3: Palladium-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization for Chiral Spiro-indenes [10]

| Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | Ligand | Yield (%) | dr | ee (%) |

| N-Boc-vinylbenzoxazinanone | Unsubstituted | L1 | 85 | >20:1 | 95 |

| N-Cbz-vinylbenzoxazinanone | Unsubstituted | L1 | 82 | >20:1 | 94 |

| N-Boc-vinylbenzoxazinanone | 6-Bromo- | L1 | 78 | 19:1 | 92 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic methodologies for chiral indene derivatives.

Applications in Asymmetric Catalysis and Drug Development

Chiral indene derivatives have proven to be highly effective ligands in a variety of asymmetric catalytic reactions. Their rigid backbone and tunable steric and electronic properties allow for precise control of the chiral environment around the metal center. This has led to high levels of enantioselectivity in reactions such as:

-

Asymmetric Hydrogenation: Chiral indene-based ligands have been successfully employed in the asymmetric hydrogenation of prochiral olefins and ketones.

-

C-C Bond Forming Reactions: As demonstrated, chiral indene derivatives are key in rhodium-catalyzed conjugate additions. They also find use in other C-C bond-forming reactions like Heck reactions and Suzuki couplings.

-

C-N Bond Forming Reactions: The synthesis of chiral amines and other nitrogen-containing compounds has been achieved using chiral indene ligands in catalytic amination reactions.

In drug development, chiral indene derivatives serve as valuable building blocks for the synthesis of complex pharmaceutical agents. The indane and indene motifs are present in a number of FDA-approved drugs and clinical candidates. The ability to synthesize these scaffolds in an enantiomerically pure form is crucial for optimizing their therapeutic effects and minimizing off-target toxicity. For instance, the development of single-enantiomer drugs has become increasingly important in the pharmaceutical industry to improve safety and efficacy[2][5].

Conclusion and Future Outlook

The discovery and development of chiral indene derivatives represent a significant advancement in the field of organic chemistry. From their early beginnings to the sophisticated catalytic methods available today, the synthesis of these valuable compounds has become increasingly efficient and selective. The applications of chiral indenes in asymmetric catalysis and drug development continue to expand, driven by the ongoing demand for enantiomerically pure molecules.

Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methods. This may include the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis. Furthermore, the exploration of novel chiral indene scaffolds with unique electronic and steric properties will undoubtedly lead to the discovery of new and more effective catalysts and therapeutic agents. The continued synergy between synthetic innovation and practical application will ensure that chiral indene derivatives remain at the forefront of chemical research for years to come.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 5. mdpi.com [mdpi.com]

- 6. scholar.google.com [scholar.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. oaepublish.com [oaepublish.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Utilizing (R)-1-Methylindene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often confined to a single enantiomer. Chiral indene derivatives have emerged as a versatile class of ligands and synthons in asymmetric catalysis, facilitating a range of enantioselective transformations. This document focuses on the application of (R)-1-Methylindene derivatives in enantioselective synthesis. However, based on a comprehensive review of the current scientific literature, specific and detailed applications of (R)-1-Methylindene derivatives in enantioselective catalysis, complete with quantitative data and explicit experimental protocols, are not extensively documented.

Therefore, this document will outline a general framework and hypothetical applications based on the known reactivity of similar chiral indenyl systems. This is intended to serve as a conceptual guide for researchers interested in exploring the potential of (R)-1-Methylindene derivatives in asymmetric synthesis, rather than a direct protocol from published studies.

Conceptual Applications of (R)-1-Methylindene Derivatives

(R)-1-Methylindene, with its defined stereocenter, offers a chiral scaffold that can be elaborated into various ligands for transition metal catalysis. The indenyl moiety is known to coordinate to metals in a η⁵-fashion, and the methyl group at the stereogenic center can influence the steric environment around the metal, thereby inducing enantioselectivity in catalytic reactions.

Potential areas of application for metal complexes of (R)-1-Methylindene derivatives include:

-

Asymmetric Hydrogenation: Rhodium or Iridium complexes bearing chiral phosphine-functionalized (R)-1-Methylindenyl ligands could potentially catalyze the asymmetric hydrogenation of prochiral olefins, ketones, and imines.

-

Asymmetric C-H Activation: Palladium, Rhodium, or Iridium catalysts with (R)-1-Methylindenyl ligands might be employed in enantioselective C-H functionalization reactions, a rapidly growing field in organic synthesis.

-

Asymmetric Cycloaddition Reactions: Chiral Lewis acids derived from (R)-1-Methylindene could be explored as catalysts for enantioselective Diels-Alder or other cycloaddition reactions.

Hypothetical Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

The following is a generalized, hypothetical protocol for the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate, using a rhodium catalyst bearing a hypothetical phosphine-functionalized (R)-1-Methylindene ligand. This protocol is for illustrative purposes only and has not been validated experimentally based on available literature.

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | 10 | 25 | 12 | >99 | 85 (R) |

| 2 | 0.5 | 10 | 25 | 24 | >99 | 84 (R) |

| 3 | 1.0 | 5 | 25 | 24 | 95 | 86 (R) |

| 4 | 1.0 | 10 | 40 | 6 | >99 | 80 (R) |

Materials:

-

(R)-1-Methylindene-derived phosphine ligand

-

[Rh(COD)₂]BF₄

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel

-

Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [Rh(COD)₂]BF₄ (1.0 mol%), add a solution of the (R)-1-Methylindene-derived phosphine ligand (1.1 mol%) in anhydrous, degassed methanol (5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (10 mL).

-

Hydrogenation: Transfer the substrate solution to the hydrogenation vessel. Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel under an inert atmosphere.

-

Pressurization and Reaction: Seal the hydrogenation vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12 hours).

-

Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The conversion and enantiomeric excess of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the conceptual workflow and potential catalytic cycle for the hypothetical asymmetric hydrogenation.

Caption: Hypothetical workflow for asymmetric hydrogenation.

Caption: A conceptual catalytic cycle for hydrogenation.

While the direct application of (R)-1-Methylindene derivatives in enantioselective synthesis is not well-documented in the current literature, their structural features suggest significant potential. The development of novel chiral ligands derived from (R)-1-Methylindene and their subsequent application in asymmetric catalysis represents a promising area for future research. The synthesis and evaluation of such catalysts in various enantioselective transformations are needed to fully elucidate their utility and to provide the detailed application notes and protocols that are currently lacking. Researchers in the field are encouraged to explore this untapped potential to expand the toolkit of chiral catalysts for the synthesis of valuable enantiopure molecules.

Application Note: Proposed Asymmetric Synthesis of (R)-1-Methylindene

Despite a comprehensive search for a specific experimental protocol for the synthesis of (R)-1-Methylindene, a detailed, validated procedure from a peer-reviewed source could not be located. The synthesis of this specific chiral molecule appears to be a niche area of research with limited publicly available data.

However, based on established principles of asymmetric synthesis and methodologies for the alkylation of indene derivatives found in the literature, a plausible experimental approach can be conceptualized. This application note outlines a theoretical protocol based on asymmetric deprotonation and methylation of indene, a common strategy for creating chiral centers adjacent to a planar moiety.

Introduction

(R)-1-Methylindene is a chiral organic compound with potential applications in the synthesis of specialized polymers, chiral ligands for asymmetric catalysis, and as a building block in medicinal chemistry. The development of a stereoselective synthesis is crucial for accessing the pure (R)-enantiomer, which may exhibit distinct biological or chemical properties compared to its (S)-enantiomer or the racemic mixture. This document proposes an experimental protocol for the synthesis of (R)-1-Methylindene, drawing upon established methods for the asymmetric alkylation of prochiral carbon acids like indene.

Proposed Synthetic Pathway

The proposed synthesis involves the enantioselective deprotonation of indene using a chiral lithium amide base, followed by quenching the resulting anion with an electrophilic methylating agent. The chirality of the base is intended to control the stereochemistry of the newly formed stereocenter at the C1 position of the indene ring.

Experimental Protocol

Materials and Methods

| Reagent/Material | Supplier | Grade |

| Indene | Sigma-Aldrich | 99% |

| (R)-(-)-N-Lithio-α-methylbenzylamine | Strem Chemicals | 0.5 M in hexanes |

| Methyl iodide (MeI) | Acros Organics | 99.5% |

| Anhydrous Tetrahydrofuran (THF) | EMD Millipore | DriSolv® |

| Diethyl ether (Et2O) | Fisher Scientific | Anhydrous |

| Saturated aq. Ammonium Chloride (NH4Cl) | VWR Chemicals | |

| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | |

| Deuterated Chloroform (CDCl3) | Cambridge Isotope Labs | 99.8% D |

Procedure

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Addition of Indene: The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Indene (1.0 g, 8.61 mmol) is then added to the stirred solvent.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of (R)-(-)-N-Lithio-α-methylbenzylamine (1.2 eq, 10.33 mmol, 20.7 mL of 0.5 M solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 2 hours.

-

Methylation: Methyl iodide (1.5 eq, 12.92 mmol, 0.81 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 4 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (R)-1-Methylindene as a colorless oil.

Characterization

The purified product would be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the (R)-1-Methylindene.

-

Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

Data Presentation (Hypothetical)

The following table summarizes the expected quantitative data for this proposed synthesis.

| Parameter | Expected Value |

| Starting Material (Indene) | 1.0 g (8.61 mmol) |

| Chiral Base | (R)-(-)-N-Lithio-α-methylbenzylamine (1.2 eq) |

| Methylating Agent | Methyl Iodide (1.5 eq) |

| Reaction Temperature | -78 °C |

| Reaction Time | 6 hours |

| Expected Yield | 70-80% |

| Expected Enantiomeric Excess (ee) | >90% |

| Appearance | Colorless oil |

Visualizations

Experimental Workflow

Caption: Workflow for the proposed asymmetric synthesis of (R)-1-Methylindene.

Signaling Pathway (Logical Relationship)

Caption: Logical flow of the asymmetric methylation of indene.

Disclaimer: This protocol is a theoretical construct based on established chemical principles and has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application of (R)-1-Methylindene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

(R)-1-Methylindene , a chiral aromatic hydrocarbon, holds significant potential as a versatile starting material for the enantioselective synthesis of various pharmaceutical intermediates. Its rigid, chiral scaffold can be strategically functionalized to introduce key pharmacophoric elements, making it a valuable building block in modern drug discovery and development. This document provides detailed application notes and protocols for the utilization of (R)-1-Methylindene in the synthesis of key pharmaceutical intermediates, with a focus on the anti-Parkinson's agent, Rasagiline.

Synthesis of (R)-1-Aminoindan: A Key Intermediate

A primary application of chiral indene derivatives lies in the synthesis of (R)-1-aminoindan, a crucial intermediate for numerous pharmaceuticals, most notably Rasagiline. While many synthetic routes commence from 1-indanone, a plausible and stereospecific pathway can be envisioned starting from (R)-1-Methylindene. This proposed route involves a sequence of stereoretentive reactions to convert the methylindene into the desired aminoindan.

Caption: Proposed synthetic pathway from (R)-1-Methylindene to (R)-1-Aminoindan.

Application in the Synthesis of Rasagiline

(R)-1-Aminoindan is the direct precursor to Rasagiline , a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent.

Caption: Synthesis of Rasagiline from (R)-1-Aminoindan.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of Rasagiline from (R)-1-aminoindan, highlighting the efficiency of this synthetic step.

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |

| N-propargylation of (R)-1-aminoindan | (R)-1-Aminoindan, Propargyl Chloride | K₂CO₃ | Acetonitrile | 60 °C | 16 | 44 | - | EP0436492B1 |

| N-propargylation of trifluoroacetyl-protected (R)-1-aminoindan | N-trifluoroacetyl-(R)-1-aminoindan, Propargylating agent | Various bases | Various | - | - | 88-98 | >97.5 (HPLC) | US8901352B2[1] |

| Final salt formation with methanesulfonic acid | Rasagiline free base, Methanesulfonic acid | - | Isopropanol | Reflux | 1 | 98 | - | ChemicalBook |

Experimental Protocols

Proposed Protocol for the Synthesis of (R)-1-Aminoindan from (R)-1-Methylindene

Disclaimer: The following is a generalized protocol for a proposed synthetic route and may require optimization.

Step 1: Hydroboration-Oxidation to (1R,2R)-1-Methylindan-2-ol

-